3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 2168956-09-8
VCID: VC12020789
InChI: InChI=1S/C10H16F2O2/c1-7(9(13)14)6-8-2-4-10(11,12)5-3-8/h7-8H,2-6H2,1H3,(H,13,14)
SMILES: CC(CC1CCC(CC1)(F)F)C(=O)O
Molecular Formula: C10H16F2O2
Molecular Weight: 206.23 g/mol

3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid

CAS No.: 2168956-09-8

Cat. No.: VC12020789

Molecular Formula: C10H16F2O2

Molecular Weight: 206.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid - 2168956-09-8

Specification

CAS No. 2168956-09-8
Molecular Formula C10H16F2O2
Molecular Weight 206.23 g/mol
IUPAC Name 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H16F2O2/c1-7(9(13)14)6-8-2-4-10(11,12)5-3-8/h7-8H,2-6H2,1H3,(H,13,14)
Standard InChI Key XBPRGJBTLNCQOS-UHFFFAOYSA-N
SMILES CC(CC1CCC(CC1)(F)F)C(=O)O
Canonical SMILES CC(CC1CCC(CC1)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

The molecular formula of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid is C10_{10}H16_{16}F2_2O2_2, with a molecular weight of 218.23 g/mol. The compound features:

  • A 4,4-difluorocyclohexyl group, which introduces steric bulk and electronic effects due to fluorine's high electronegativity.

  • A methyl branch at the second carbon of the propanoic acid chain, influencing conformational flexibility and intermolecular interactions.

  • A carboxylic acid functional group, enabling hydrogen bonding and salt formation.

The difluorocyclohexyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a property observed in related compounds such as 3-(4,4-difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Synthetic Strategies

While no explicit synthesis of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid is documented, plausible routes can be inferred from analogous reactions:

Friedel-Crafts Alkylation followed by Oxidation

  • Alkylation: React 4,4-difluorocyclohexanol with methyl acrylate under acid catalysis to form methyl 3-(4,4-difluorocyclohexyl)-2-methylpropanoate.

  • Hydrolysis: Treat the ester with aqueous base (e.g., NaOH) to yield the carboxylic acid.

This method mirrors the synthesis of 3-cyclohexyl-2-arylpropanoic acids, where palladium-catalyzed hydrogenation is employed to reduce unsaturated precursors .

Radical Carbocarboxylation

Recent advances in metal-free photocatalysis, such as the visible-light-induced carbocarboxylation of styrenes with CO2_2, could be adapted. For example, a difluorocyclohexyl-substituted styrene might undergo radical addition followed by carboxylation to form the target compound .

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR would resolve the cyclohexyl ring’s equatorial/axial fluorine arrangement and methyl group splitting patterns.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (e.g., observed in 3-(4-fluorophenyl)-2-methylpropanoic acid ).

  • X-ray Crystallography: For definitive stereochemical assignment, though no data exists for this specific compound.

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